molecular formula C4H5N3OS B2698217 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine CAS No. 51640-50-7

5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine

Cat. No.: B2698217
CAS No.: 51640-50-7
M. Wt: 143.16
InChI Key: KUSDDQWDRVAMBR-UHFFFAOYSA-N
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Description

5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine is a thiazole derivative characterized by a hydroxyimino (oxime) functional group at the C5 position of the thiazole ring. This structural feature distinguishes it from other thiazol-2-amine analogues, as the oxime group introduces polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

(NE)-N-[(2-amino-1,3-thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-4-6-1-3(9-4)2-7-8/h1-2,8H,(H2,5,6)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSDDQWDRVAMBR-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=N1)N)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine in combating various microbial infections. The compound exhibits significant inhibitory activity against Mycobacterium tuberculosis, which is crucial given the rise of multidrug-resistant strains.

Case Study: Antitubercular Activity

A series of substituted thiazole derivatives were synthesized, leading to compounds that demonstrated strong bactericidal activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells. The structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring could enhance efficacy while reducing metabolic instability .

Inhibition of Protein Kinases

The compound has also been evaluated for its role as an inhibitor of specific protein kinases, which are critical in various cellular functions and disease pathways.

Data Table: Protein Kinase Inhibition

CompoundTarget KinaseIC50 (μM)
5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-oneDYRK1A0.028
5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-oneDYRK1A0.033

These compounds were identified as lead inhibitors and could potentially lead to new treatments for diseases involving dysregulated kinase activity .

DNA Binding Studies

The ability of this compound to bind DNA has been explored, indicating its potential role in modulating gene expression or as a chemotherapeutic agent.

Case Study: DNA Binding Affinity

Research has shown that certain thiazole derivatives bind strongly to calf thymus DNA, suggesting their utility in drug design for targeting genetic material in cancer therapy . The binding constants obtained indicated a robust interaction with DNA, which could be leveraged for therapeutic applications.

Analytical Applications

The compound has also found utility in analytical chemistry, particularly in the voltammetric determination of metal ions such as platinum.

Case Study: Voltammetric Determination

5-Hydroxyimino derivatives have been suggested as effective organic reagents for the voltammetric detection of Pt(IV), showcasing their versatility beyond biological applications . This property can be utilized in environmental monitoring and industrial applications.

Therapeutic Potential in Autoimmune Disorders

Thiazole derivatives, including this compound, have been investigated for their potential therapeutic effects on autoimmune diseases.

Research Findings

Studies indicate that these compounds may have beneficial effects on conditions such as rheumatoid arthritis and systemic lupus erythematosus due to their anti-inflammatory properties . The ability to modulate immune responses makes them candidates for further research into autoimmune therapies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between 5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine and selected analogues:

Compound Name C5 Substituent C4 Substituent Key Properties/Biological Activities References
This compound Hydroxyimino (oxime) group H (unless modified) Hypothesized: Enhanced solubility, H-bonding N/A
5-[(Dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine Dimethylaminomethyl 4-Fluorophenyl Precursor for antibacterial Compound 10
5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride 3-Chlorobenzyl Methyl Structural analogue; stability emphasized
5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride 4-Fluorobenzyl H Improved lipophilicity; potential CNS activity
N-(4-{2[methyl(phenylmethyl)amino]ethyl}phenyl)-5-(3-pyridinyl)-1,3-thiazol-2-amine (GSK-205) 3-Pyridinyl Complex aryl-alkyl chain TRPV4 channel blocker (IC₅₀ ~5 nM)
5-(Pyridin-4-yl)thiazol-2-amine Pyridin-4-yl H Used in hybrid anticancer agents

Key Observations :

  • Polarity and Solubility: The hydroxyimino group in the target compound likely increases aqueous solubility compared to lipophilic substituents like benzyl or pyridinyl groups (e.g., ).
  • Stability : Oximes are prone to hydrolysis under acidic/basic conditions, whereas halogenated benzyl groups (e.g., 3-chlorobenzyl in ) offer greater chemical stability.
  • Bioactivity: While the hydroxyimino derivative’s activity is underexplored, structurally related compounds exhibit diverse biological roles. For example, GSK-205’s TRPV4 inhibition and thiazole-oxadiazole hybrids’ anticancer effects suggest that substituent choice critically modulates target engagement.

Physicochemical Properties

  • Hydroxyimino Group: Introduces a pKa ~8–10 (oxime proton), enabling pH-dependent solubility. This contrasts with halogenated benzyl analogues, which prioritize lipophilicity for membrane penetration .
  • Melting Points : Halogenated derivatives (e.g., 5-(3-chlorobenzyl)-4-methyl-thiazol-2-amine hydrochloride) often exhibit higher melting points (>200°C) due to crystalline packing , whereas oximes may have lower thermal stability.

Biological Activity

5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The hydroxyimino group attached to the methyl side chain enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function and activity.
  • Enzyme Interaction : The thiazole ring interacts with enzymes, modulating their activity and affecting cellular signaling pathways.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics like gentamicin .
PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli125Gentamicin250
K. pneumoniae15.6Gentamicin250
MRSA62.5Gentamicin125

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. The specific mechanisms include induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Antitubercular Activity

A series of thiazole derivatives were evaluated for their antitubercular properties. Among them, those containing the thiazole core demonstrated promising results against Mycobacterium tuberculosis, showing low cytotoxicity towards eukaryotic cells while maintaining high selectivity for mycobacterial strains . This indicates that modifications of the thiazole structure could yield effective treatments for tuberculosis.

Case Study 2: Acetylcholinesterase Inhibition

Compounds similar to this compound have been tested for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Certain derivatives exhibited strong inhibitory activity with IC50 values as low as 2.7 µM, indicating potential therapeutic applications in neurodegenerative diseases .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the structure-activity relationship (SAR) of thiazole derivatives. Modifications to the hydroxyimino group or the thiazole ring could enhance efficacy and reduce toxicity. Ongoing medicinal chemistry campaigns aim to optimize these compounds for better pharmacological profiles.

Q & A

Basic Research Question

  • NMR : ¹H NMR (DMSO-d₆) typically shows a singlet at δ 8.2–8.5 ppm for the thiazole C-H proton and a broad peak at δ 10.5–11.0 ppm for the hydroxyimino group. ¹³C NMR confirms the thiazole ring carbons at 165–170 ppm .
  • IR : Strong absorption bands at 3200–3400 cm⁻¹ (N-H stretch) and 1620–1660 cm⁻¹ (C=N stretch) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., hydroxyimino vs. oxime configurations) and hydrogen-bonding networks .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial potency) often stem from assay conditions or cellular uptake variability. To address this:

  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., kinases or microbial enzymes) .
  • Validate results across multiple cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) with standardized protocols (IC₅₀ ± SEM) .
  • Perform molecular dynamics simulations to assess stability of ligand-target complexes under physiological conditions .

What are the known biological activities of this compound, and how do structural modifications alter efficacy?

Basic Research Question
The compound exhibits:

  • Anticancer activity : IC₅₀ values of 12–25 µM against leukemia (K562) and colon cancer (HCT-116) cells via apoptosis induction .
  • Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
    Substituting the hydroxyimino group with electron-withdrawing groups (e.g., -CF₃) enhances membrane permeability but may reduce solubility. Introducing methyl groups at the thiazole C4 position improves metabolic stability .

How can researchers design analogs to overcome pharmacokinetic limitations (e.g., poor bioavailability)?

Advanced Research Question

  • Prodrug strategies : Convert the hydroxyimino group to a methoxyimino (-ONH-OCH₃) moiety for enhanced oral absorption, with enzymatic cleavage in vivo .
  • Salt formation : Use hydrochloride or sodium salts to improve aqueous solubility. For example, the HCl salt of a related thiazole derivative increased solubility from 0.5 mg/mL to 12 mg/mL .
  • Lipid nanoparticle encapsulation : Increases plasma half-life by reducing renal clearance, as demonstrated for thiadiazole derivatives in murine models .

What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

Advanced Research Question

  • Racemization risk : The hydroxyimino group is prone to tautomerization. Using chiral auxiliaries (e.g., L-proline) during cyclization ensures enantiomeric excess >98% .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates diastereomers. For industrial-scale production, switch to continuous-flow chromatography .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity profiles in real time .

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